6-Fluoro-7-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
6-Fluoro-7-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
The synthesis of 6-Fluoro-7-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid typically involves the cyclocondensation of an aminopyrazole with a suitable carbonyl compound. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the pyrazolo[1,5-a]pyrimidine ring system .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
6-Fluoro-7-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols can replace the fluorine under appropriate conditions
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
6-Fluoro-7-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s stability and photophysical properties make it suitable for use in organic light-emitting devices (OLEDs) and other optoelectronic applications
Mechanism of Action
The mechanism of action of 6-Fluoro-7-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent enzymatic activity. The compound’s photophysical properties are attributed to its electronic structure, which allows for efficient absorption and emission of light .
Comparison with Similar Compounds
6-Fluoro-7-(methoxycarbonyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid can be compared with other similar compounds, such as:
6-Fluoro-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid: This compound has similar structural features but differs in its functional groups, which can affect its reactivity and applications.
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their chemical and physical properties
The uniqueness of this compound lies in its specific functional groups, which confer distinct photophysical properties and reactivity patterns, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C9H6FN3O4 |
---|---|
Molecular Weight |
239.16 g/mol |
IUPAC Name |
6-fluoro-7-methoxycarbonylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H6FN3O4/c1-17-9(16)7-5(10)6(8(14)15)12-4-2-3-11-13(4)7/h2-3H,1H3,(H,14,15) |
InChI Key |
ISSSWFJGZOXUBR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=NC2=CC=NN21)C(=O)O)F |
Origin of Product |
United States |
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